Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-
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Overview
Description
Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]- is a complex organic compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. This specific derivative is characterized by the presence of a phenylmethyl and a propylbutyl group attached to the morpholine ring, making it a unique and versatile compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various alkylating agents. For Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-, the synthetic route may involve the following steps:
Alkylation of Morpholine: Morpholine can be alkylated using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Addition of Phenylmethyl Group: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of Propylbutyl Group: The propylbutyl group can be added via a Grignard reaction, where a propylbutyl magnesium bromide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale alkylation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the morpholine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, solvent, and intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound with a simpler structure.
Piperidine: Another heterocyclic amine with similar properties but different ring structure.
Pyrrolidine: A five-membered ring amine with distinct chemical behavior.
Uniqueness
Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
835654-17-6 |
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Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-(4-benzylheptan-4-yl)morpholine |
InChI |
InChI=1S/C18H29NO/c1-3-10-18(11-4-2,19-12-14-20-15-13-19)16-17-8-6-5-7-9-17/h5-9H,3-4,10-16H2,1-2H3 |
InChI Key |
QRVHEFGOLKSHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CC1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
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